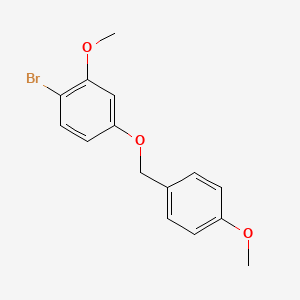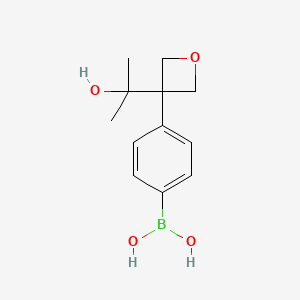
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxetane ring and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylboronic acid derivative with an oxetane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxetane ring and the subsequent attachment of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, while oxidation reactions can yield boronic esters or acids.
Wissenschaftliche Forschungsanwendungen
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The oxetane ring can also contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the oxetane and hydroxypropan-2-yl groups.
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Similar structure but without the oxetane ring.
(4-(Oxetan-3-yl)phenyl)boronic acid: Similar structure but without the hydroxypropan-2-yl group.
Uniqueness
The uniqueness of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid lies in its combination of the boronic acid group, oxetane ring, and hydroxypropan-2-yl group. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H17BO4 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
[4-[3-(2-hydroxypropan-2-yl)oxetan-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-11(2,14)12(7-17-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,14-16H,7-8H2,1-2H3 |
InChI-Schlüssel |
KTYOFACQYSQNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2(COC2)C(C)(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
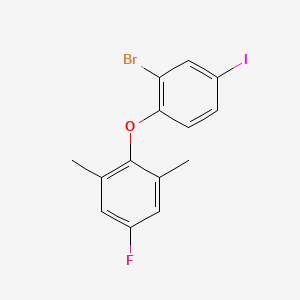
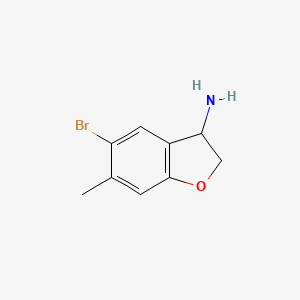
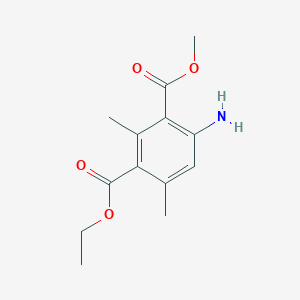
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
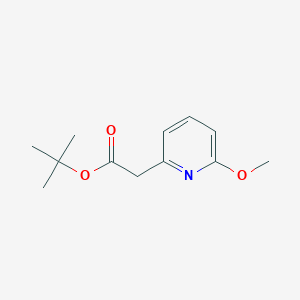
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)



